molecular formula C17H17NO7 B10876783 Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B10876783
M. Wt: 347.3 g/mol
InChI Key: AKRFKUGYHFNZKJ-UHFFFAOYSA-N
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Description

Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a 2,5-dimethoxyphenyl group and a dihydropyridine ring

Preparation Methods

The synthesis of Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of organic solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, which can influence cardiovascular function by modulating calcium ion flow in cardiac and smooth muscle cells. The pathways involved include the inhibition of voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of different substituents on the aromatic ring and the dihydropyridine ring can significantly influence their pharmacological properties and biological activities. The unique 2,5-dimethoxyphenyl group in this compound distinguishes it from other derivatives, potentially offering distinct therapeutic benefits.

Properties

Molecular Formula

C17H17NO7

Molecular Weight

347.3 g/mol

IUPAC Name

dimethyl 1-(2,5-dimethoxyphenyl)-4-oxopyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H17NO7/c1-22-10-5-6-14(23-2)13(7-10)18-8-11(16(20)24-3)15(19)12(9-18)17(21)25-4/h5-9H,1-4H3

InChI Key

AKRFKUGYHFNZKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(C(=O)C(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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